3-(benzenesulfonyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide
Description
3-(Benzenesulfonyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a synthetic organic compound featuring a benzoxazepin core fused with a benzene ring. The benzoxazepin moiety is substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups, while the benzenesulfonyl-propanamide chain is attached at the 8-position.
Key structural attributes include:
- Benzoxazepin core: A seven-membered heterocyclic ring containing oxygen and nitrogen.
- 4-Oxo group: Introduces a ketone, which may participate in hydrogen bonding. 5-Propyl group: A lipophilic alkyl chain that could modulate membrane permeability.
- Benzenesulfonyl-propanamide side chain: Combines a sulfonyl group (electron-withdrawing) with a flexible propanamide linker, likely affecting target affinity and solubility.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-4-13-25-19-11-10-17(15-20(19)30-16-23(2,3)22(25)27)24-21(26)12-14-31(28,29)18-8-6-5-7-9-18/h5-11,15H,4,12-14,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSUOBULOKBJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide (CAS 921997-36-6) serves as a relevant comparator . Below is a detailed comparison:
| Parameter | Target Compound | Compared Compound (CAS 921997-36-6) |
|---|---|---|
| Molecular Formula | Not explicitly reported (inferred: ~C23H27N2O4S) | C23H30N2O4S |
| Molecular Weight | Not explicitly reported (estimated: ~440–450 g/mol) | 430.6 g/mol |
| Key Substituents | - Benzenesulfonyl-propanamide chain - Propyl, dimethyl, oxo on benzoxazepin |
- 2,4,6-Trimethylbenzenesulfonamide - Same benzoxazepin substituents |
| Structural Differences | Propanamide linker provides flexibility and extended hydrogen-bonding capacity | Direct sulfonamide linkage with methyl groups enhances lipophilicity |
| Potential Implications | Enhanced solubility due to propanamide; possible improved target engagement | Increased hydrophobicity may favor CNS penetration |
Functional Implications
Lipophilicity : The 2,4,6-trimethylbenzenesulfonamide group in the comparator compound introduces methyl groups, elevating logP compared to the target’s unsubstituted benzenesulfonyl group. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
Binding Affinity : The propanamide chain in the target compound may allow for better accommodation in enzyme active sites due to conformational flexibility, whereas the rigid sulfonamide in the comparator might restrict binding modes.
Q & A
Q. What methodologies resolve spectral overlaps in NMR characterization?
- Methodological Answer : Use selective excitation pulses (e.g., DPFGSE-NOE) or 13C-edited HSQC to isolate crowded regions. For example, deuterated solvents (e.g., DMSO-d6) and cryoprobes enhance sensitivity in benzoxazepin spectra .
Tables for Experimental Design
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Reaction Temperature | 60°C, 80°C, 100°C | Yield (%) |
| Catalyst Loading | 5 mol%, 10 mol% | Purity (HPLC area%) |
| Solvent Polarity | THF, DMF, Toluene | Reaction Time (hours) |
Table 1: Example factorial design for synthesis optimization .
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